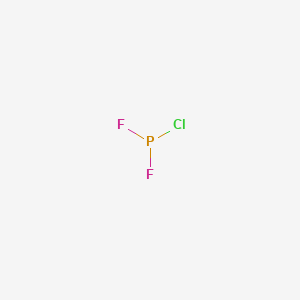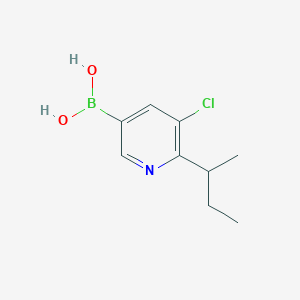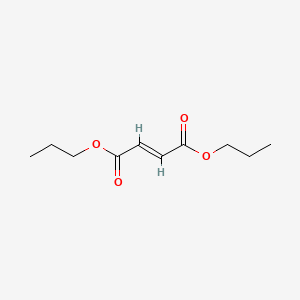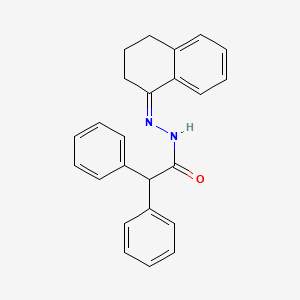
Phosphorus chloride difluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorous chloride difluoride, also known as chlorodifluorophosphorus oxide or difluorophosphoryl chloride, is a chemical compound with the formula ClF₂P. It is a colorless gas at room temperature and has a tetrahedral molecular shape. This compound is notable for its reactivity and is used in various chemical processes and research applications .
Métodos De Preparación
Phosphorous chloride difluoride can be synthesized through several methods:
Reaction with Phosphorodifluoridic Acid: One common method involves reacting liquid phosphorus pentachloride with phosphorodifluoridic acid (HPO₂F₂) or diphosphoridic tetrafluoride (P₂O₃F₄) at room temperature up to 60°C.
Fluorination of Phosphoryl Chloride: Another method involves fluorinating phosphoryl chloride (POCl₃) using fluoride salts like antimony trifluoride (SbF₃) or sodium fluoride (NaF).
Industrial Production: On an industrial scale, phosphorous chloride difluoride can be produced by reacting phosphoryl chloride with hydrogen fluoride (HF).
Análisis De Reacciones Químicas
Phosphorous chloride difluoride undergoes various chemical reactions, including:
Substitution Reactions: It can react with hydrogen chloride (HCl) to exchange halogen atoms, resulting in a mixture of products such as phosphoryl chloride (POCl₃), phosphoryl dichloride fluoride (POCl₂F), and phosphoryl trifluoride (POF₃).
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are less commonly documented.
Aplicaciones Científicas De Investigación
Phosphorous chloride difluoride has several applications in scientific research:
Biology and Medicine: While specific applications in biology and medicine are less documented, its reactivity makes it a potential candidate for developing new pharmaceuticals and biochemical tools.
Mecanismo De Acción
The mechanism by which phosphorous chloride difluoride exerts its effects involves its high reactivity with various nucleophiles and electrophiles. The compound’s molecular structure allows it to participate in substitution and addition reactions, making it a versatile reagent in chemical synthesis . The specific molecular targets and pathways depend on the nature of the reactants and the conditions under which the reactions occur.
Comparación Con Compuestos Similares
Phosphorous chloride difluoride can be compared with other similar compounds, such as:
Phosphoryl Chloride (POCl₃): Unlike phosphorous chloride difluoride, phosphoryl chloride contains three chlorine atoms and is less reactive towards nucleophiles.
Phosphoryl Trifluoride (POF₃): This compound contains three fluorine atoms and is more stable than phosphorous chloride difluoride.
Phosphoryl Dichloride Fluoride (POCl₂F): This compound has two chlorine atoms and one fluorine atom, making it intermediate in reactivity between phosphoryl chloride and phosphorous chloride difluoride.
Phosphorous chloride difluoride’s unique combination of chlorine and fluorine atoms gives it distinct reactivity and versatility in various chemical processes.
Propiedades
Número CAS |
14335-40-1 |
|---|---|
Fórmula molecular |
ClF2P |
Peso molecular |
104.42 g/mol |
Nombre IUPAC |
chloro(difluoro)phosphane |
InChI |
InChI=1S/ClF2P/c1-4(2)3 |
Clave InChI |
AENDXYYGTYFGOX-UHFFFAOYSA-N |
SMILES canónico |
FP(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![13-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14087400.png)
![2-Benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087406.png)
![1-[(1R,2R)-2-aminocyclohexyl]-3-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea](/img/structure/B14087412.png)
![[8-[3-Methoxy-4,8-dimethyl-9-(2-methyl-1,3-oxazol-4-yl)nona-4,6,8-trien-2-yl]-11,16-dimethyl-6,19-dioxo-4,7,12,18-tetraoxatetracyclo[15.3.1.03,5.011,13]henicos-14-en-10-yl] hexadecanoate](/img/structure/B14087420.png)

![Methyl 5-fluoro-6-[(2-phenylpropan-2-yl)amino]pyridine-3-carboxylate](/img/structure/B14087430.png)



![7-Methyl-1-phenyl-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087458.png)

![tert-butyl N-[2-(2-{2-[(5-nitropyridin-2-yl)oxy]ethoxy}ethoxy)ethyl]carbamate](/img/structure/B14087463.png)
![Pyrimidine, 4,6-bis([2,2'-bipyridin]-6-yl)-](/img/structure/B14087468.png)

